molecular formula C12H18ClNO2 B2813141 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride CAS No. 1236862-17-1

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2813141
CAS No.: 1236862-17-1
M. Wt: 243.73
InChI Key: XNEPIQJPVFXZIK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dimethoxyphenyl group attached to the pyrrolidine ring

Scientific Research Applications

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to specific sites within biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethoxyphenyl)pyrrolidine hydrochloride
  • 3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
  • 3-(2,5-Dimethoxyphenyl)pyrrolidine hydrochloride

Uniqueness

3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPIQJPVFXZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236862-17-1
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride
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